molecular formula C11H13NO3 B12897814 5-(4-Methoxyphenyl)-4-methyl-4,5-dihydro-1,2-oxazol-5-ol CAS No. 61184-71-2

5-(4-Methoxyphenyl)-4-methyl-4,5-dihydro-1,2-oxazol-5-ol

Cat. No.: B12897814
CAS No.: 61184-71-2
M. Wt: 207.23 g/mol
InChI Key: GQAGXQXULADPQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxyphenyl)-4-methyl-4,5-dihydroisoxazol-5-ol is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a methoxyphenyl group and a methyl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-4-methyl-4,5-dihydroisoxazol-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-methoxyphenylhydrazine with an α,β-unsaturated carbonyl compound in the presence of a base can lead to the formation of the desired isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and precise control of temperature and pressure. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-4-methyl-4,5-dihydroisoxazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can lead to various substituted isoxazole derivatives.

Scientific Research Applications

5-(4-Methoxyphenyl)-4-methyl-4,5-dihydroisoxazol-5-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-4-methyl-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 5-(4-Methoxyphenyl)-1H-pyrazole

Uniqueness

5-(4-Methoxyphenyl)-4-methyl-4,5-dihydroisoxazol-5-ol is unique due to its specific structural features, such as the presence of the isoxazole ring and the methoxyphenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61184-71-2

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

5-(4-methoxyphenyl)-4-methyl-4H-1,2-oxazol-5-ol

InChI

InChI=1S/C11H13NO3/c1-8-7-12-15-11(8,13)9-3-5-10(14-2)6-4-9/h3-8,13H,1-2H3

InChI Key

GQAGXQXULADPQH-UHFFFAOYSA-N

Canonical SMILES

CC1C=NOC1(C2=CC=C(C=C2)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.